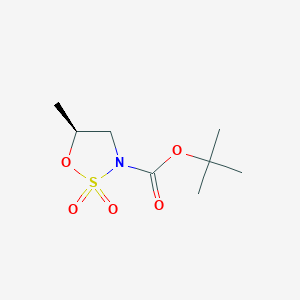
5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis includes bond lengths, bond angles, and the spatial arrangement of atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. Chemical properties like acidity or basicity, reactivity with other substances, and photostability might also be analyzed.Scientific Research Applications
Synthesis of Novel Compounds for Analgesic and Anti-inflammatory Activities :
- Researchers synthesized novel compounds, including derivatives similar in structure to the queried compound, demonstrating potential as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction with CB1 Cannabinoid Receptor :
- A study investigated the molecular interactions of a compound structurally related to the queried one, focusing on its antagonistic properties towards the CB1 cannabinoid receptor (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Novel Synthesis of Disulfides and Cyanoformamidines :
- Research on the reactions of certain dithiazoles with alkylamines, including piperidine, led to the synthesis of disulfides and cyanoformamidines, compounds related to the queried chemical (Lee & Kim, 1993).
Development of Tetrahydrobenzothienopyrimidine Derivatives :
- A study focused on synthesizing various derivatives, including tetrahydrobenzothienopyrimidine, under microwave irradiation, providing insights into novel chemical reactions (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Synthesis and Evaluation of Anticancer Agents :
- Research into the synthesis of new 2-chloro-3-hetarylquinolines, including compounds similar to the queried one, showed potential as potent antibacterial and anticancer agents (Bondock & Gieman, 2015).
Development of Glycine Transporter 1 Inhibitor :
- A compound structurally related to the queried chemical was identified as a potent and orally available glycine transporter 1 inhibitor, demonstrating therapeutic potential (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).
Hydrogen Bonding in Proton-Transfer Compounds :
- This study explored the hydrogen bonding in proton-transfer compounds with aliphatic nitrogen Lewis bases, providing insights into molecular interactions and crystal structures (Smith, Wermuth, & Sagatys, 2011).
Characterization of κ-Opioid Receptor Antagonist :
- A novel κ-opioid receptor antagonist was characterized, showing high affinity and selectivity, which may have implications for the treatment of depression and addiction disorders (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011).
Synthesis of Piperidines, Pyrrolizidines, Indolizidines, and Quinolizidines :
- A study presented a new route to synthesize various cyclic compounds, including piperidines and indolizidines, contributing to the field of organic synthesis (Back & Nakajima, 2000).
Safety And Hazards
This involves studying the toxicity of the compound. It includes determining the LD50 (the dose that is lethal to 50% of the population), understanding the symptoms of exposure, and providing information on how to handle spills or accidental exposure.
Future Directions
This involves a discussion of potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
properties
IUPAC Name |
5-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c17-15-4-3-14(24-15)16(21)19-10-12-5-8-20(9-6-12)25(22,23)13-2-1-7-18-11-13/h1-4,7,11-12H,5-6,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNBVJCWUHBTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2975321.png)
![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2975322.png)




![2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid](/img/structure/B2975329.png)
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)
![(4-Methylphenyl){3-[(4-methylphenyl)sulfonyl]propyl}dioxo-lambda~6~-sulfane](/img/structure/B2975332.png)




